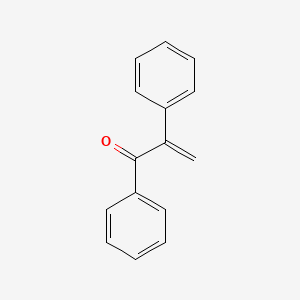

1,2-Diphenyl-2-propen-1-one

Descripción

Historical Context and Evolution of Research on This Chemical Scaffold

The study of 1,2-Diphenyl-2-propen-1-one is intrinsically linked to the broader research on chalcones, a class of compounds that form the backbone of flavonoids and isoflavonoids. The term "chalcone" was first coined by scientists Kostaecki and Tambor. tjpr.org Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system. chemfaces.com The biosynthesis of these vital plant products begins with chalcones. chemfaces.com

Early research focused on the synthesis and basic characterization of these compounds. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, has been a cornerstone in the synthesis of chalcone (B49325) derivatives. tjpr.orgontosight.ai Over the years, research has evolved significantly, moving from simple synthesis to exploring the mechanistic pathways of their formation and their diverse chemical reactivity. nih.govsemanticscholar.org The development of new synthetic methodologies, including environmentally friendly and ultrasound-assisted approaches, has further expanded the accessibility and diversity of chalcone derivatives for academic study. researchgate.net

The investigation into chalcone isomerase, a key enzyme in flavonoid biosynthesis, has provided insights into the evolutionary origins of enzymatic catalysis. nih.gov Studies suggest that this enzyme evolved from a non-catalytic ancestor, highlighting the evolutionary journey of this chemical scaffold in biological systems. nih.gov This research underscores the fundamental importance of the chalcone framework in the natural world and its long history as a subject of scientific inquiry.

Nomenclature and Structural Elucidation within α,β-Unsaturated Ketones

α,β-Unsaturated ketones are organic compounds that feature a ketone functional group conjugated with a carbon-carbon double bond. ebi.ac.ukwikipedia.org This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, leads to a unique electronic distribution and reactivity. wikipedia.org The carbon atom adjacent to the carbonyl group is designated as the alpha (α) carbon, and the next carbon in the unsaturated chain is the beta (β) carbon. masterorganicchemistry.com

The presence of the conjugated system in α,β-unsaturated ketones, such as this compound, results in delocalization of π-electrons across the O=C-C=C framework. tjpr.org This delocalization influences their chemical properties, making them susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous addition. wikipedia.org

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,2-diphenylprop-2-en-1-one . nih.govchemspider.com This name is derived by identifying the longest carbon chain containing the principal functional group (the ketone) and the double bond. The "prop" indicates a three-carbon chain, "en" signifies the double bond at the second position, and "one" denotes the ketone at the first position. The two phenyl substituents are located at the first and second carbon atoms.

An alternative, though less common, IUPAC-accepted name is 1-Benzoyl-1-phenylethene . chemspider.com

In scientific literature, this compound is often referred to by a variety of common and trivial names. One of the most frequently used synonyms is α-phenylchalcone . The parent compound, 1,3-diphenyl-2-propen-1-one, is simply known as chalcone. chemsrc.commolport.comwikipedia.org The "α-phenyl" prefix indicates the presence of a phenyl group on the α-carbon of the chalcone backbone.

Other names found in the literature include:

1,2-Diphenyl-2-propenone nih.gov

Methylenedeoxybenzoin nih.gov

It is important for researchers to be familiar with these different names to effectively search and comprehend the existing body of literature on this compound.

The presence of a double bond in this compound gives rise to the possibility of geometric isomerism, resulting in (E) and (Z) isomers. gjcollegebihta.ac.in These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the substituents around the double bond. gjcollegebihta.ac.in

The Cahn-Ingold-Prelog priority rules are used to assign the (E) and (Z) configurations. The (E) isomer, from the German entgegen meaning opposite, has the higher priority groups on opposite sides of the double bond. The (Z) isomer, from the German zusammen meaning together, has the higher priority groups on the same side.

Significance of this compound as a Fundamental Organic Structure

The this compound scaffold is a significant structure in organic chemistry for several reasons. It serves as a versatile building block in the synthesis of more complex molecules. The reactive α,β-unsaturated ketone moiety allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of heterocyclic compounds and other novel organic structures. wikipedia.org

Furthermore, the chalcone framework, of which this compound is a derivative, is a privileged structure in medicinal chemistry. Chalcones have been shown to exhibit a wide range of biological activities. chemfaces.com The substitution pattern on the phenyl rings and the core propenone structure can be readily modified, allowing for the systematic investigation of structure-activity relationships. semanticscholar.org This has led to the development of numerous chalcone derivatives with potential applications in various fields of research. researchgate.net

The study of this compound and its analogues contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms, stereochemistry, and the influence of structure on reactivity and physical properties.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,2-diphenylprop-2-en-1-one | nih.govchemspider.com |

| Molecular Formula | C15H12O | nih.gov |

| CAS Number | 4452-11-3 | nih.gov |

Table 2: Nomenclature for Related Chalcone Compounds

| Compound Name | Structure | Common/Trivial Name |

|---|---|---|

| 1,3-Diphenyl-2-propen-1-one | C6H5CH=CHCOC6H5 | Chalcone, Benzalacetophenone |

| This compound | C6H5C(C6H5)=CHCOC6H5 | α-Phenylchalcone |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H12O |

|---|---|

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

1,2-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-11H,1H2 |

Clave InChI |

ZTKPNSXSOUTJFJ-UHFFFAOYSA-N |

SMILES canónico |

C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 1,2 Diphenyl 2 Propen 1 One and Its Derivatives

Classical Synthetic Approaches

For decades, the synthesis of 1,2-diphenyl-2-propen-1-one and its analogues has been dominated by several well-established methodologies, including the Claisen-Schmidt condensation, Grignard reactions, and oxidation reactions. ekb.egresearchgate.net

The most traditional and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation. scispace.combohrium.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). bohrium.comyoutube.com

The general reaction scheme is as follows:

| Reactants | Catalyst | Product |

|---|---|---|

| Acetophenone | NaOH or KOH (Base) | This compound |

| Benzaldehyde (B42025) | HCl or H₂SO₄ (Acid) |

A modified Claisen-Schmidt protocol has been reported to enhance synthetic utility by carefully controlling the sequence of reactant addition, their dropping rate, and maintaining strict temperature regulation. jmpas.com This modified approach aims to overcome common issues such as prolonged reaction times, excessive solvent requirements, and the formation of sticky or impure products. jmpas.com

The base-catalyzed Claisen-Schmidt condensation proceeds through an aldol (B89426) condensation mechanism. researchgate.net The reaction is typically initiated by the deprotonation of the α-carbon of the acetophenone by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a reactive enolate ion. youtube.comjmpas.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. youtube.com

The subsequent steps involve protonation of the resulting alkoxide to form a β-hydroxy ketone, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, this compound. youtube.com The trans isomer is generally the more thermodynamically stable and, therefore, the predominant product. frontiersin.org

Computational studies using ab initio calculations have provided deeper insights into the mechanistic pathways of the base-catalyzed Claisen-Schmidt condensation, examining the energies of the stationary points along the reaction coordinate. dntb.gov.ua

In the acid-catalyzed variant of the Claisen-Schmidt condensation, the acid protonates the carbonyl oxygen of the acetophenone, which then tautomerizes to its enol form. This enol then acts as the nucleophile, attacking the protonated carbonyl carbon of the benzaldehyde. researchgate.net Subsequent dehydration of the aldol addition product leads to the formation of the chalcone (B49325). researchgate.net

Various acids, including Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), as well as protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), have been utilized as catalysts. researchgate.net Optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield of the desired product. For instance, quantitative yields have been reported in the absence of a solvent using sodium hydroxide as the base. wikipedia.org

Grignard reactions offer an alternative pathway for the synthesis of this compound derivatives. researchgate.netnih.gov This method involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orgwikipedia.org For instance, the reaction of a suitable Grignard reagent with an α,β-unsaturated aldehyde or ketone can lead to the formation of a propenone structure. researchgate.net

The key step is the nucleophilic attack of the Grignard reagent on the carbonyl carbon. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol, which can then be oxidized to the desired ketone. youtube.com

Oxidation reactions represent another synthetic strategy for obtaining this compound and its derivatives. researchgate.netnih.gov A common approach involves the oxidation of a secondary alcohol precursor. researchgate.net For example, 1,3-diphenyl-2-propen-1-ol, which can be synthesized via methods like the Grignard reaction, can be oxidized to the corresponding ketone, 1,3-diphenyl-2-propen-1-one. researchgate.net Various oxidizing agents can be employed for this transformation.

Claisen-Schmidt Condensation Protocols

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for chalcone synthesis, aligning with the principles of green chemistry. rjpn.orgfrontiersin.org These modern strategies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. rjpn.org

Microwave-assisted synthesis has emerged as a powerful tool in this regard. frontiersin.orgekb.eg Microwave irradiation can significantly accelerate the reaction rate of the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times compared to conventional heating methods. rjpn.orgfrontiersin.org For example, 2'-hydroxychalcones have been synthesized with yields of 80-90% in just 3-5 minutes using microwave irradiation. rjpn.org

Another sustainable approach involves performing the Claisen-Schmidt condensation under solvent-free conditions, often utilizing grinding techniques. bohrium.comnih.gov This method minimizes the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. bohrium.com High yields of chalcones have been achieved using this solid-state method. frontiersin.org

The use of ultrasound has also been explored as an energy-efficient method to promote chalcone synthesis. rjpn.orgekb.eg Sonochemical methods can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rjpn.org

Below is a table summarizing some of the modern and sustainable synthetic strategies:

| Method | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Anhydrous K₂CO₃ | Rapid reaction times (3-5 min), High yields (80-90%) | rjpn.org |

| Solvent-Free Grinding | NaOH | Reduced solvent waste, High yields | bohrium.comnih.gov |

| Ultrasound-Aided Synthesis | Suitable base and solvent | Energy efficient, Enhanced reaction rates | rjpn.orgekb.eg |

| Biocatalysis | Enzymes | Environmentally benign, High selectivity | rjpn.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of propenone structures, such as chalcones and their derivatives, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving product yields.

The primary mechanism behind this enhancement is the efficient and uniform heating of the reaction mixture, which minimizes the formation of side products. A common approach for synthesizing the 1,3-diphenyl-2-propen-1-one scaffold, which can be adapted for its 1,2-diphenyl isomer, is the Claisen-Schmidt condensation. This reaction involves the condensation of an appropriate ketone and aldehyde. Under microwave irradiation, this condensation can be carried out rapidly, often in solvent-free conditions, which aligns with the principles of green chemistry. For instance, the reaction of an aryl ketone with an aromatic aldehyde can be catalyzed by iodine-impregnated neutral alumina (B75360) under microwave activation, leading to high yields of the desired propenone in under two minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Propenone Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (up to 24 hrs) | Seconds to minutes (e.g., 2-6 min) |

| Energy Source | External heating (e.g., oil bath) | Microwave irradiation (e.g., 180 Watts) |

| Solvent Usage | Often requires organic solvents | Can be performed solvent-free or with minimal solvent |

| Yield | Moderate | Often higher and with better purity |

This table presents generalized data for the synthesis of chalcone-type compounds, illustrating the typical enhancements offered by microwave assistance.

Ultrasound-Assisted Synthesis for Improved Efficiency

Ultrasound-assisted synthesis, or sonochemistry, provides another green and efficient alternative to conventional synthetic methods. The application of ultrasonic waves in a reaction mixture creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures, thereby accelerating the reaction rate.

For the synthesis of propenone derivatives, ultrasound irradiation has been demonstrated to be highly effective. Similar to microwave assistance, sonication significantly shortens reaction times and increases yields in reactions like the Claisen-Schmidt condensation. The synthesis of various chalcone derivatives under ultrasonic irradiation has been shown to be more effective than conventional stirring methods, providing higher yields in a fraction of the time and often under milder conditions, such as ambient temperature. This method's operational simplicity and reduced energy consumption make it an attractive approach for the efficient synthesis of compounds like this compound.

Research on the synthesis of related heterocyclic compounds has shown that ultrasound can facilitate reactions in aqueous media, further enhancing the green credentials of this methodology.

Cross-Coupling Reaction Methodologies

Modern organic synthesis heavily relies on cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds. Several of these powerful techniques are applicable to the construction of the this compound framework.

Carbonylative Heck Coupling Approaches

The Carbonylative Heck reaction is a versatile method for the synthesis of α,β-unsaturated ketones. This palladium-catalyzed reaction involves the coupling of an aryl halide, carbon monoxide, and an olefin. This transformation allows for the direct installation of a carbonyl group while forming a new carbon-carbon bond, making it a convergent approach to propenone systems.

A plausible route for synthesizing a 1,2-diaryl-2-propen-1-one derivative would involve the reaction of an aryl halide with a substituted styrene (B11656) in the presence of carbon monoxide and a palladium catalyst. The efficiency and selectivity of this reaction can be controlled by the choice of catalyst system, including the palladium precursor and the phosphine (B1218219) ligand. This method is valued for its functional group tolerance and its ability to construct complex molecular architectures from readily available starting materials.

Sonogashira Isomerization Coupling for Propenone Systems

The Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be ingeniously adapted to synthesize α,β-unsaturated ketones. A domino reaction, termed a coupling-isomerization reaction (CIR), has been developed where the Sonogashira coupling of an electron-deficient aryl halide with a 1-aryl-propargyl alcohol does not yield the expected internal propargyl alcohol. Instead, it undergoes a subsequent base-catalyzed isomerization to form the corresponding α,β-unsaturated ketone.

This one-pot procedure involves a rapid palladium/copper-catalyzed alkynylation followed by a slower, amine-base-catalyzed isomerization of the propargyl alcohol intermediate into the more stable enone product. This method provides a novel entry into propenone systems directly from terminal alkynes.

Suzuki-Miyaura Coupling for Aryl Substitutions

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. This reaction is particularly well-suited for creating carbon-carbon bonds between sp²-hybridized carbon atoms and is characterized by its mild reaction conditions and high functional group tolerance.

For the synthesis of this compound and its derivatives, two primary Suzuki-Miyaura strategies are viable. One approach involves the coupling of a cinnamoyl chloride with an arylboronic acid. A more direct and highly relevant pathway for the specific 1,2-diphenyl isomer involves the coupling of a benzoyl chloride with a vinylboronic acid, specifically 1-phenylvinylboronic acid.

Table 2: Plausible Suzuki-Miyaura Route to this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

This table outlines a direct synthetic pathway to the target compound using the Suzuki-Miyaura cross-coupling reaction, as adapted from general methods for chalcone synthesis.

This methodology has been successfully employed to create libraries of chalcone derivatives for biological screening and to synthesize complex bichalcone structures.

Julia-Kocienski Olefination in Propenone Construction

The Julia-Kocienski olefination is a powerful and stereoselective method for forming alkenes from the reaction of a heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone). This modified version of the Julia olefination often proceeds in a single step and typically displays a high selectivity for the formation of the (E)-alkene isomer.

To construct the this compound skeleton using this method, a retrosynthetic analysis suggests two potential pathways. One could involve the reaction of a metallated benzoylmethyl heteroaryl sulfone with benzaldehyde. The reaction proceeds through the addition of the sulfone carbanion to the aldehyde, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to yield the target propenone. The choice of the heteroaryl sulfone (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) can influence the reaction conditions and stereoselectivity. This method's reliability and mild conditions make it a valuable tool in modern organic synthesis.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex molecular architectures from simple starting materials in a single synthetic operation, thereby minimizing waste and saving time. nih.govresearcher.life While many MCRs utilize chalcones as building blocks for more complex heterocycles, one-pot approaches have also been developed for the direct assembly of the chalcone scaffold itself. frontiersin.orgnih.gov

A notable example involves the synthesis from an alcohol and a ketone, where a chromium-based catalyst facilitates the conversion. nih.gov Another approach is the three-component reaction of aryl aldehydes, acetophenone derivatives, and a third component like malononitrile, catalyzed by agents such as hexyltriphenylphosphonium bromide, which can lead to chalcone-related structures. researchgate.net These methods improve reaction efficiency by avoiding the isolation of intermediate products, which aligns with the principles of green chemistry. nih.gov The selection of appropriate catalysts and reaction conditions is crucial for guiding the reaction cascade toward the desired propenone structure and avoiding the formation of byproducts.

Catalytic Systems in Propenone Synthesis

The Claisen-Schmidt condensation, the traditional method for chalcone synthesis, involves the reaction of an acetophenone with a benzaldehyde and is typically catalyzed by strong acids or bases. acs.orgresearchgate.net However, these homogeneous catalysts can lead to side reactions, difficult product separation, and environmental concerns. google.com Consequently, a wide array of advanced catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of propenone synthesis. nih.gov

Transition metals are versatile catalysts for forming the C-C bonds necessary for the chalcone backbone. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have proven highly effective. The Suzuki-Miyaura coupling, for instance, can be used to synthesize chalcones by reacting benzoyl chloride with styrylboronic acid or cinnamoyl chloride with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov Other palladium catalysts, such as PdCl₂, have been used to prepare chalcones from potassium styryl trifluoroborates and benzoyl chlorides. researchgate.net

Silver-catalyzed reactions have also been employed, such as the coupling of cinnamic acids with α-keto acids. researchgate.net Gold catalysis has been utilized in reactions involving cyclopropenones and other precursors to form complex heterocyclic systems that may incorporate a chalcone-like moiety. rsc.org These methods offer high efficiency and functional group tolerance, allowing for the synthesis of a diverse range of substituted chalcones.

Table 1: Examples of Transition Metal-Catalyzed Chalcone Synthesis

| Catalyst | Reaction Type | Reactants | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Benzoyl chloride and styrylboronic acid | nih.gov |

| PdCl₂ | Cross-Coupling | Potassium styryl trifluoroborates and benzoyl chlorides | researchgate.net |

| Silver (Ag) | Coupling Reaction | Cinnamic acids and α-keto acids | researchgate.net |

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including simplified catalyst recovery and recycling, reduced waste, and often milder reaction conditions. google.com A variety of solid catalysts have been successfully applied to chalcone synthesis.

Hydroxyapatite-supported potassium fluoride (B91410) has been used as a catalyst for the Claisen-Schmidt condensation. google.com Similarly, modified fluorapatite (B74983) has demonstrated high efficiency in these reactions. mdpi.com Other effective solid catalysts include:

Metal Oxides: MgO, MnO₂, and Y₂O₃ have been used to catalyze the reaction between acetophenone and benzaldehyde derivatives. google.com

Zeolites and Clays (B1170129): Alkali-exchanged zeolites and clays like Montmorillonite K-10 can serve as solid acid catalysts.

Supported Reagents: Silica-sulfuric acid provides a solid support for the acid catalyst, facilitating easy removal. nih.govacs.org

Metal-Organic Frameworks (MOFs): A magnetic core-shell nanocatalyst (Fe₃O₄@ZIF-8) has been shown to produce high yields of chalcones (85-95%) with the benefit of easy magnetic separation and recycling. google.com

Heteropoly Acids: H₅PMo₁₀V₂O₄₀ supported on SiO₂ has been used as a reusable heterogeneous catalyst in solvent-free conditions. researchgate.net

These systems often allow for solvent-free reactions, further enhancing their environmental credentials. researchgate.net

Table 2: Selected Heterogeneous Catalysts in Chalcone Synthesis

| Catalyst | Catalyst Type | Key Advantage | Reference |

|---|---|---|---|

| Hydroxyapatite-supported KF | Supported Base | Solid phase, reusable | google.com |

| Fe₃O₄@ZIF-8 | Magnetic MOF | High yields, magnetic recovery | google.com |

| H₅PMo₁₀V₂O₄₀/SiO₂ | Supported Heteropoly Acid | Solvent-free conditions, reusable | researchgate.net |

| Silica-H₂SO₄ | Solid Acid | Efficient, easy work-up | acs.org |

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. In the context of chalcone synthesis, this can manifest in various ways. For instance, reactions carried out in micellar media using surfactants like cetyltrimethylammonium bromide (CTAB) can exhibit an organocatalytic effect at the micellar surface, where the cationic groups of the surfactant interact with the reactants to facilitate the condensation. acs.org

More broadly, this category includes reactions using non-metal catalysts that are not strictly organocatalysts. Magnesium hydrogen sulfate (B86663) (Mg(HSO₄)₂) has been employed as a benign, eco-friendly catalyst for chalcone preparation under solvent-free mechanochemical conditions. rsc.org The classic Claisen-Schmidt reaction itself, when using bases like NaOH or KOH or various acids, falls under non-metal catalysis. nih.gov These methods, while traditional, are continually being refined to improve yields and reduce environmental impact. nih.gov

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity, safety, and scalability. nih.gov This technology has been successfully applied to the synthesis and derivatization of chalcones.

One significant application is the selective deuteration of chalcone derivatives, where deuterium (B1214612) gas is generated on-demand electrolytically and introduced into a flow reactor. nih.gov This method allows for precise control, preventing over-reduction and achieving selective deuterium addition to the carbon-carbon double bond. nih.gov Continuous-flow setups have also been used to explore new photochemical reactions of alkyne-bearing chalcones, generating transient species that can be trapped to form novel products. rsc.org Furthermore, mechanochemical synthesis, which often uses ball milling, has been adapted to a continuous process using screw extrusion reactors, enabling solvent-free, high-yield production of chalcones with eco-friendly catalysts like magnesium hydrogen sulfate. rsc.org

Table 3: Parameters in Continuous-Flow Synthesis of Chalcone Derivatives

| Methodology | Key Parameters Controlled | Advantages | Reference |

|---|---|---|---|

| Catalytic Deuteration | Pressure, Temperature, Residence Time | High selectivity, safety, avoids over-reaction | nih.gov |

| Mechanochemical Extrusion | Screw speed, Temperature | Solvent-free, scalable, efficient | rsc.org |

| Photochemical Cascade | Irradiation time, Flow rate | Access to transient intermediates, reaction discovery | rsc.org |

Photo-Fries Rearrangement in Derivative Formation

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a hydroxy aryl ketone. wikipedia.org This method provides an alternative route to synthesizing hydroxy-substituted chalcone derivatives, which are important precursors for flavonoids. nih.govclockss.org The reaction typically involves the irradiation of an aryl cinnamate (B1238496) or aryl dihydrocinnamate. clockss.org

The process proceeds via a radical mechanism and can form both ortho and para substituted products. wikipedia.org When applied to aryl dihydrocinnamates, the rearrangement yields 2'-hydroxydihydrochalcones. These intermediates can then be quantitatively dehydrogenated using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish the corresponding 2'-hydroxychalcones. clockss.org This two-step sequence, combining a photochemical rearrangement with a subsequent oxidation, constitutes an efficient pathway to valuable hydroxylated chalcone scaffolds. clockss.orgresearchgate.net

Detailed Mechanistic Studies of Primary Reaction Pathways

The reactivity of this compound is largely dictated by its α,β-unsaturated carbonyl system. This arrangement of atoms creates a conjugated system with electrophilic centers at the carbonyl carbon and the β-carbon, making it susceptible to a variety of reactions.

Elucidation of Aldol Condensation Mechanisms

The most common synthesis of chalcones, including this compound, is the Claisen-Schmidt condensation, a type of crossed aldol condensation. jchemrev.comnih.gov This reaction involves the condensation of an aromatic aldehyde with an aryl ketone. jchemrev.com For this compound, this would typically involve the reaction of a benzaldehyde derivative and an acetophenone derivative.

The reaction is most frequently catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). jchemrev.comresearchgate.net The mechanism proceeds through the following key steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This step forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (typically ethanol (B145695) or water), yielding a β-hydroxy ketone (an aldol adduct).

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the formation of a new enolate. This is followed by the elimination of a hydroxide ion from the β-carbon, resulting in the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated ketone, the chalcone product. scribd.comrsc.org

The dehydration step is particularly favorable because the resulting double bond is in conjugation with both the aromatic ring and the carbonyl group, creating a highly stabilized, delocalized π-electron system. jchemrev.com While base catalysis is more common due to higher yields, acid-catalyzed variations also exist. jchemrev.comresearchgate.net

Radical Reaction Pathways and Intermediates

Chalcone derivatives can participate in and initiate radical reactions, particularly under photochemical conditions. rsc.org The α,β-unsaturated carbonyl moiety is a chromophore that can absorb light, leading to electronic excitation. nih.gov Upon exposure to visible light, chalcone derivatives can act as photoinitiators for free radical polymerization of substrates like acrylates. rsc.org

The mechanism often involves the chalcone derivative being excited to a triplet state. This excited state can then participate in electron transfer processes or abstract a hydrogen atom from a suitable donor, generating a radical intermediate. These radicals can then initiate polymerization or other radical chain reactions.

Furthermore, the antioxidant properties of some chalcone derivatives are linked to their ability to scavenge free radicals. nih.gov Hydroxyl-substituted chalcones, for instance, can readily donate a hydrogen atom from a phenolic hydroxyl group to a free radical, forming a stable phenoxy radical. nih.gov This process terminates the radical chain reaction, preventing oxidative damage. nih.gov

Base-Mediated Chemical Processes

Beyond the foundational Claisen-Schmidt condensation, this compound and related chalcones undergo other significant base-mediated reactions. A primary example is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. mdpi.com

The mechanism for a base-mediated Michael addition is as follows:

Nucleophile Activation: A base activates the nucleophile (e.g., deprotonating a thiol or an active methylene (B1212753) compound) to increase its nucleophilicity.

Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the chalcone. The π-electrons from the C=C double bond are pushed onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a conjugate acid, to yield the final 1,4-adduct.

This pathway allows for the formation of a wide array of derivatives by introducing various substituents at the β-position of the chalcone backbone. jchemrev.com

C-O Activation Mechanisms in Related Systems

The carbonyl group (C=O) in α,β-unsaturated ketones like this compound can be activated by Lewis or Brønsted acids. nih.govresearchgate.net This activation enhances the electrophilicity of the carbonyl carbon and the β-carbon, making the molecule more susceptible to nucleophilic attack.

The activation mechanism involves the coordination of the acid to the lone pair of electrons on the carbonyl oxygen.

Lewis Acid Activation: A Lewis acid (e.g., BF₃, AlCl₃) accepts an electron pair from the carbonyl oxygen. rsc.orgnih.gov

Brønsted Acid Activation: A Brønsted acid protonates the carbonyl oxygen.

In both cases, this coordination withdraws electron density from the carbonyl group and the entire conjugated system. This has two major effects:

It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, making it a better electron acceptor. nih.gov

It increases the positive partial charge on both the carbonyl carbon and the β-carbon, making them more attractive to nucleophiles.

This principle of C-O activation is fundamental in catalyzing various reactions, including cycloadditions and conjugate additions, often enabling reactions to proceed under milder conditions and with higher selectivity. nih.govrsc.org

Derivatization Reactions and Subsequent Chemical Transformations

The reactive nature of the enone moiety in this compound makes it a valuable precursor for synthesizing a diverse range of more complex molecules, particularly heterocyclic compounds. jchemrev.comnih.gov

Cycloaddition Reactions Leading to Heterocyclic Frameworks

Cycloaddition reactions are powerful tools for constructing ring systems in a single step. Chalcones serve as versatile components in these reactions, acting as dienophiles or dipolarophiles to form various heterocyclic frameworks. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. libretexts.org The α,β-unsaturated double bond of this compound can act as the dienophile. When reacted with a suitable diene, it can lead to the formation of functionalized cyclohexene (B86901) derivatives, which can then be further transformed into various aromatic and heterocyclic systems.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole reacting with a dipolarophile (the chalcone) to form a five-membered heterocyclic ring. libretexts.orgchim.it For example, the reaction of a chalcone with a nitrile oxide can yield isoxazoline (B3343090) derivatives. Similarly, reaction with azides can lead to triazoline intermediates, which may rearrange to form other nitrogen-containing heterocycles. chim.it

A specific example involves the reaction of chalcone derivatives with potassium ethyl xanthate (EtOCS₂K) and ammonium (B1175870) iodide (NH₄I) in DMF at high temperatures, which has been used to synthesize substituted isothiazoles. nih.gov

These cycloaddition pathways highlight the utility of this compound as a building block in synthetic organic chemistry for the construction of complex heterocyclic scaffolds.

Table of Reaction Types and Key Features

| Reaction Type | Key Reagents/Catalysts | Intermediate(s) | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | Base (NaOH, KOH) | Enolate, β-hydroxy ketone | α,β-Unsaturated ketone |

| Radical Initiation | Light (photons) | Excited triplet state, radical species | Polymer, scavenged radical |

| Michael Addition | Base, Nucleophile | Enolate | 1,4-Adduct |

| C-O Activation | Lewis Acid (BF₃), Brønsted Acid | Coordinated carbonyl complex | Activated electrophile |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | N/A (concerted mechanism) | 5-membered heterocycle |

| [4+2] Cycloaddition | Diene | N/A (concerted mechanism) | 6-membered ring |

Chemical Reactivity and Transformation Mechanisms of 1,2 Diphenyl 2 Propen 1 One

1 Cyclization Reactions

The chalcone framework is a key building block for synthesizing various heterocyclic derivatives through cyclization reactions. These reactions typically involve the reaction of the α,β-unsaturated ketone with binucleophilic reagents, leading to the formation of stable five- or six-membered rings.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their synthesis from chalcones is a well-established transformation. thepharmajournal.com A classical and widely used method involves the cyclocondensation reaction of a chalcone with hydrazine (B178648) hydrate (B1144303). nih.govrdd.edu.iq This reaction proceeds by the initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. nih.gov

The reaction is typically carried out by refluxing the chalcone and hydrazine hydrate in a suitable solvent such as ethanol (B145695). nih.gov The resulting pyrazoline derivatives are of significant interest due to their broad spectrum of biological activities, including potential anti-inflammatory and anticancer properties. nih.govnih.gov

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

| This compound (Chalcone) | Hydrazine Hydrate | Ethanol | Reflux | 3,4-Diphenyl-2-pyrazoline | nih.gov |

| Substituted Chalcone | Isoniazide | Dimethyl formamide (B127407) (DMF) | Reflux (120-140°C) | Substituted Pyrazoline Derivative | thepharmajournal.com |

This table summarizes common conditions for the synthesis of pyrazoline derivatives from chalcones.

Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The synthesis of 1,3-thiazine derivatives can be achieved through the reaction of chalcones with thiourea (B124793) in a basic medium. jocpr.comsemanticscholar.org This reaction involves the Michael addition of thiourea to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration. semanticscholar.org

The process is generally conducted by heating a mixture of the chalcone and thiourea in an alcoholic solvent, such as ethanol, in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. jocpr.comsemanticscholar.org The resulting thiazine (B8601807) derivatives are investigated for various pharmacological applications. pharmacophorejournal.com

Pyrimidine (B1678525) derivatives, six-membered aromatic compounds with two nitrogen atoms at positions 1 and 3, can be synthesized from this compound. The synthesis involves the condensation of the chalcone with various N-C-N binucleophiles such as urea, thiourea, or guanidine (B92328) hydrochloride. semanticscholar.orgderpharmachemica.com

The reaction mechanism is initiated by the nucleophilic attack of the amino group from the reagent (e.g., urea) onto the carbonyl carbon of the chalcone, leading to a Schiff base intermediate. This is followed by a conjugate addition and an intramolecular cyclization, which, after dehydration and tautomerization or oxidation, yields the final pyrimidine product. nih.gov The reaction is typically performed under basic conditions, using potassium hydroxide in ethanol, and can be facilitated by either conventional heating or microwave irradiation. semanticscholar.orgijres.org

| Reagent | Base | Solvent | Method | Product Type | Reference |

| Urea | aq. KOH | Ethanol | Reflux / Microwave | 4,5-Diphenyl-pyrimidin-2(1H)-one | semanticscholar.orgijres.org |

| Thiourea | Ethanolic KOH | Ethanol | Reflux | 4,5-Diphenyl-pyrimidine-2(1H)-thione | derpharmachemica.com |

| Guanidine HCl | KOH | Ethanol | Reflux | 2-Amino-4,5-diphenyl-pyrimidine | derpharmachemica.com |

This table illustrates various reagents and conditions used for the synthesis of pyrimidine derivatives from chalcones.

Flavones are a class of flavonoids characterized by a 2-phenyl-4H-chromen-4-one backbone. Their synthesis is closely related to chalcone chemistry, specifically requiring 2'-hydroxychalcone (B22705) precursors. nih.gov Although this compound lacks the ortho-hydroxyl group necessary for direct conversion, understanding the cyclization of its hydroxylated analogs is crucial in the broader context of chalcone reactivity.

The Algar-Flynn-Oyamada (AFO) reaction is a key method for this transformation, involving the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide. researchgate.net This reaction proceeds through an epoxide intermediate, which then undergoes ring closure to form a 3-hydroxyflavanone, a related flavonoid structure. researchgate.net Another pathway is the acid- or base-catalyzed isomerization of 2'-hydroxychalcones, which leads directly to the corresponding flavanones (2,3-dihydroflavones). researchgate.net The presence of a C2-C3 double bond in flavones extends the π-conjugation, which is a key feature of these compounds. nih.gov

Oxazoles are five-membered heterocyclic rings containing one oxygen and one nitrogen atom. While several methods exist for oxazole (B20620) synthesis, their formation from chalcones is less direct than for pyrazolines or pyrimidines. nih.govresearchgate.net One synthetic route involves the conversion of the α,β-unsaturated ketone into an intermediate that is more amenable to cyclization. For instance, α,β-unsaturated oxazolone (B7731731) derivatives can react with various nucleophilic reagents to prepare novel fused oxazole structures. semanticscholar.org

More general synthetic strategies for oxazoles, such as the Robinson-Gabriel synthesis or the van Leusen reaction, typically start from precursors like α-acylamino ketones or aldehydes with tosylmethylisocyanide (TosMIC), respectively, rather than directly from chalcones. researchgate.net However, the versatile reactivity of the chalcone backbone allows for its modification into suitable intermediates for subsequent oxazole ring formation.

2 Addition Reactions to the α,β-Unsaturated Carbonyl System

The conjugated system of this compound features two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This allows for both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition). The reactions leading to the heterocyclic derivatives discussed previously (pyrazolines, thiazines, pyrimidines) are all initiated by a nucleophilic attack on this enone system.

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. The α,β-unsaturated carbonyl system of this compound is a target for such modifications through either nucleophilic or electrophilic fluorination pathways.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate, with an electrophilic fluorine source. For this compound, deprotonation would generate an enolate, which can then attack an electrophilic fluorine reagent like Selectfluor® (F-TEDA-BF4). This would result in the formation of an α-fluorinated chalcone. The electrophilic fluorination-nucleophilic addition reaction, studied on other unsaturated systems, shows that such reagents can lead to selective fluorination at the double bond with a simultaneous addition of a nucleophile. nih.gov

Nucleophilic fluorination employs a fluoride (B91410) source, such as potassium fluoride (KF), often in conjunction with a phase-transfer catalyst like 18-crown-6, to introduce fluorine via an SN2 or addition mechanism. researcher.life Direct nucleophilic addition of fluoride to the enone system of the chalcone is possible, although other functional group transformations are often employed to facilitate the reaction. For example, the double bond could be epoxidized, followed by ring-opening with a fluoride source to yield a β-fluoro-α-hydroxy ketone derivative.

The majority of published research in this structural class focuses on the isomeric compound, 1,3-Diphenyl-2-propen-1-one, commonly known as chalcone. Chalcone and its derivatives are extensively studied due to their broad range of biological activities and their utility as versatile intermediates in organic synthesis. Consequently, a wealth of information exists for the epoxidation, halogenation, and other transformations of the chalcone scaffold.

Unfortunately, this detailed body of research on the 1,3-diphenyl isomer cannot be extrapolated to accurately describe the reactivity of the 1,2-diphenyl isomer, as the different placement of the phenyl group relative to the enone system will significantly influence its electronic properties and steric environment, leading to different reaction pathways and outcomes.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for the specified outline on this compound without resorting to speculation. Adhering to the strict requirements for scientifically accurate content based on verifiable research, the requested article cannot be provided at this time.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1,2-diphenyl-2-propen-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of its proton and carbon skeletons.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the vinylic protons.

The molecule contains two phenyl rings, which are chemically non-equivalent. One is directly attached to the carbonyl group (a benzoyl group), and the other is attached to the C2 position of the propenone backbone (an α-phenyl group). The protons on the benzoyl group are typically deshielded due to the electron-withdrawing nature of the carbonyl, appearing in the downfield region of the aromatic spectrum. The protons of the α-phenyl group will also resonate in the aromatic region, typically between 7.0 and 8.0 ppm.

A key feature of the spectrum would be the signals from the two geminal vinylic protons (=CH₂) at the C3 position. These protons are diastereotopic and would be expected to appear as two distinct signals, likely singlets or finely split doublets, in the range of 5.5-6.5 ppm. Their exact chemical shift is influenced by the anisotropic effects of the adjacent phenyl and benzoyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (Benzoyl) | 7.8 - 8.2 | Multiplet | Protons ortho to the carbonyl group are the most deshielded. |

| Aromatic H (α-Phenyl) | 7.2 - 7.6 | Multiplet | Chemical shifts are typical for a monosubstituted benzene (B151609) ring. |

| Vinylic H (C=CH₂) | 5.8 - 6.5 | Singlet / Doublet | Two distinct signals expected for the two geminal protons. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound would display characteristic signals for the carbonyl carbon, vinylic carbons, and the aromatic carbons.

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at a chemical shift between 190 and 200 ppm, which is typical for α,β-unsaturated ketones. The two vinylic carbons of the propenone backbone would have distinct chemical shifts. The quaternary carbon (C2) attached to the phenyl group would resonate around 145-155 ppm, while the terminal methylene (B1212753) carbon (C3) would appear further upfield, typically in the 120-130 ppm range.

The two phenyl rings would produce a set of signals in the aromatic region (125-140 ppm). Due to symmetry, the ortho and meta carbons of each ring are chemically equivalent, leading to fewer signals than the total number of aromatic carbons. The ipso-carbons (the carbons directly attached to the propenone system) would also have distinct chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 190 - 200 | Most downfield signal due to electronegative oxygen and conjugation. |

| Vinylic C (α-C) | 145 - 155 | Quaternary carbon attached to the α-phenyl group. |

| Vinylic C (=CH₂) | 120 - 130 | Terminal methylene carbon. |

| Aromatic C (ipso, Benzoyl) | 135 - 140 | Carbon attached to the carbonyl group. |

| Aromatic C (ipso, α-Phenyl) | 138 - 142 | Carbon attached to the vinylic carbon. |

| Aromatic CH | 127 - 134 | Multiple signals for the ortho, meta, and para carbons of both rings. |

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons. For this compound, COSY would show correlations among the protons within each aromatic ring, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon by linking the proton shifts to the carbon shifts. For example, it would connect the signals of the vinylic protons to the terminal vinylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons that are two or three bonds apart. HMBC is vital for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key correlations would include the vinylic protons to the carbonyl carbon and the ipso-carbon of the α-phenyl ring, as well as correlations from the ortho-protons of the benzoyl group to the carbonyl carbon.

Together, these advanced techniques provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of the atoms in this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound. These two techniques are complementary, as some vibrational modes that are weak or absent in IR may be strong in Raman, and vice versa.

The IR spectrum of this compound is dominated by the absorption band of the carbonyl group. The key diagnostic peaks are:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹. The conjugation with both the double bond and a phenyl ring lowers the frequency from that of a simple ketone (typically ~1715 cm⁻¹).

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the propenone moiety is expected to appear around 1600-1625 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl rings also occur in this region, often seen as multiple bands between 1450 and 1600 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted phenyl rings typically appear as strong bands in the 690-770 cm⁻¹ region. The geminal vinylic protons would show a characteristic o.o.p. bending vibration around 890-910 cm⁻¹.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Vinylic (C=C) Stretch | 1600 - 1625 | Medium |

| Aromatic (C=C) Stretch | 1450 - 1600 | Medium-Variable |

| Vinylic (=CH₂) C-H Bend (o.o.p.) | 890 - 910 | Strong |

| Aromatic C-H Bend (o.o.p.) | 690 - 770 | Strong |

Raman spectroscopy provides complementary information to IR. In general, vibrations involving non-polar bonds or symmetric stretching produce strong Raman signals. For this compound, the FT-Raman spectrum would be expected to show:

A strong signal for the C=C double bond stretch, as this is a relatively non-polar and symmetric part of the molecule.

Intense signals corresponding to the symmetric "ring breathing" modes of the phenyl groups, typically around 1000 cm⁻¹.

The carbonyl (C=O) stretch would also be present, although it is often less intense in the Raman spectrum compared to the IR spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key α,β-unsaturated ketone functionality and the aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. The compound's molecular formula is C₁₅H₁₂O, corresponding to a molecular weight of approximately 208.26 g/mol . nih.govchemsynthesis.com Electron Ionization Mass Spectrometry (EI-MS) is commonly used, which involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.

The resulting mass spectrum displays a molecular ion peak ([M]⁺) corresponding to the intact molecule. For this compound, this peak is observed at a mass-to-charge ratio (m/z) of 208. The spectrum is also characterized by a series of fragment ion peaks, which provide valuable information about the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation pathways for this compound under EI conditions include cleavages at the carbonyl group and within the propenone chain. Common fragments observed in the mass spectrum include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77. These fragments arise from the cleavage of the bonds adjacent to the carbonyl group. The peak at m/z 105 is often the base peak, indicating its high stability. Another significant peak can be found at m/z 207, resulting from the loss of a single hydrogen atom ([M-H]⁺).

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 208 | Molecular Ion [M]⁺ | [C₁₅H₁₂O]⁺ |

| 207 | [M-H]⁺ | [C₁₅H₁₁O]⁺ |

| 131 | [M-C₆H₅]⁺ | [C₉H₇O]⁺ |

| 105 | Benzoyl cation [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ | [C₆H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently utilized to assess the purity of this compound samples and to confirm its identity in complex mixtures. sigmaaldrich.com

In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nist.gov The retention time from the GC provides an additional layer of identification. This method is sensitive enough to detect trace impurities, making it essential for quality control.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. Unlike the hard ionization of EI-MS, ESI typically protonates the analyte molecule, forming a pseudomolecular ion, most commonly the [M+H]⁺ ion. For this compound, this would result in a prominent peak at m/z 209.

This technique is valuable for accurately determining the molecular weight of the compound. ESI can be coupled with tandem mass spectrometry (MS/MS) to induce controlled fragmentation of the parent ion. In ESI-MS/MS, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), yielding specific fragment ions. This process can help to confirm the structure of the molecule and differentiate it from isomers. The fragmentation patterns in ESI-MS/MS can differ significantly from those in EI-MS, providing complementary structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the spectrum is dominated by strong absorptions arising from its extensive conjugated system, which includes two phenyl rings and an α,β-unsaturated ketone moiety. This system of alternating single and double bonds significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br

The UV-Vis spectrum of chalcones like this compound typically exhibits two main absorption bands.

π → π* Transitions : A very intense absorption band is observed at a longer wavelength (λmax), which is attributed to a π → π* electronic transition within the cinnamoyl system (C₆H₅-CH=CH-C=O). libretexts.org

n → π* Transitions : A much weaker absorption band can sometimes be observed at an even longer wavelength, resulting from the "forbidden" n → π* transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. youtube.com

The position of the λmax is sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents. The extensive conjugation in this compound is responsible for its absorption in the near-UV region.

| Transition Type | Typical Wavelength Region | Relative Intensity | Orbitals Involved |

|---|---|---|---|

| π → π | ~250-350 nm | High | Bonding π to anti-bonding π |

| n → π | >300 nm | Low | Non-bonding n to anti-bonding π |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Studies on the (E)-isomer of 1,3-diphenyl-2-propen-1-one (a common isomer of chalcone) have revealed its crystal structure. The analysis provides exact coordinates of each atom, confirming the planarity of the propenone bridge and the relative orientations of the two phenyl rings. The crystal system, space group, and unit cell dimensions are key parameters obtained from XRD analysis. For instance, one refinement of the crystal structure of (E)-1,3-diphenyl-2-propen-1-one determined it to have an orthorhombic crystal system with the space group Pbcn. researchgate.net This data is crucial for understanding intermolecular interactions, such as packing forces and potential hydrogen bonds in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 10.932(1) |

| b (Å) | 11.860(1) |

| c (Å) | 17.996(2) |

| Volume (ų) | 2333.3 |

| Z (Molecules per unit cell) | 8 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a compound. For this compound, this method is used to experimentally verify its empirical and molecular formula (C₁₅H₁₂O).

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. The experimental values, obtained from combustion analysis, are then compared to these theoretical percentages. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental makeup.

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 15 | 180.165 | 86.51 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.81 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.68 |

| Total | 208.26 | 100.00 |

Theoretical and Computational Chemistry Studies of 1,2 Diphenyl 2 Propen 1 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic behavior of 1,2-diphenyl-2-propen-1-one. These calculations help in elucidating properties like molecular orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a popular method for studying chalcone (B49325) derivatives due to its balance of computational efficiency and accuracy. nih.gov The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is commonly employed in these studies as it generally provides reliable results for organic systems. nih.govtandfonline.com DFT calculations are instrumental in determining key thermal and electronic properties. nih.gov For instance, the analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of the molecule. The HOMO-LUMO energy gap is a crucial parameter, with a larger gap indicating higher stability. nih.gov These quantum chemical parameters help in understanding the structure-activity relationships that govern the biological and chemical behavior of chalcone derivatives. nih.gov

In addition to DFT, ab initio methods such as Hartree-Fock (HF) are utilized for high-level computational studies of chalcones. tandfonline.com The term ab initio implies that these calculations are based on first principles, without the use of empirical parameters. The Hartree-Fock method provides a foundational approach to solving the electronic Schrödinger equation for a given molecule. tandfonline.com While DFT methods are often sufficient, ab initio calculations can offer a different perspective and are used for comparative studies to investigate molecular structure and spectroscopic properties. tandfonline.comtandfonline.com These methods, like DFT, can be used to carry out calculations for frontier molecular orbitals and Mullikan charge distributions. tandfonline.com

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For chalcone systems, the 6-311G basis set, often augmented with polarization functions (e.g., 6-311G*), is frequently selected for both DFT and ab initio calculations. nih.govtandfonline.com This basis set is known to provide a good level of accuracy for organic molecules. nih.gov Optimization strategies involve performing calculations to find the lowest energy arrangement of the atoms, thereby predicting the most stable molecular structure.

Molecular Geometry Optimization and Conformational Analysis

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths for a Chalcone Derivative

| Bond | Theoretical Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) (XRD) |

| C15=O18 | 1.226 | 1.222 |

Note: Data adapted from a study on a related chalcone, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, to illustrate typical computational vs. experimental values. nih.gov

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental spectra to aid in structural elucidation and vibrational mode assignment.

Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, it is possible to assign specific absorption bands in the experimental spectra to particular molecular motions, such as stretching, bending, and wagging. researchgate.net For chalcones, key vibrational modes include the C=O and C=C stretching frequencies. nih.gov

For example, the strong peak corresponding to the carbonyl (C=O) stretching mode in chalcones is typically observed in the IR spectrum between 1600–1850 cm⁻¹. nih.gov Theoretical calculations can predict this frequency with good accuracy. Similarly, the C=C double bond stretching mode can be identified and assigned. nih.gov The comparison between calculated and experimental wavenumbers allows for a detailed and confident assignment of the vibrational spectrum.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Chalcone Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR Wavenumber (cm⁻¹) | Experimental FT-Raman Wavenumber (cm⁻¹) |

| C=O Stretch | 1649 | 1654 | 1657 |

| C=C Stretch | 1574 | - | 1576 |

| C-H Stretch | 3068, 3040 | 3067 | - |

Note: Data adapted from a study on a related chalcone, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, to illustrate typical assignments. nih.gov

Nuclear Magnetic Resonance Chemical Shift Predictions

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, offering valuable assistance in the structural elucidation of molecules like this compound. The accurate prediction of ¹H and ¹³C chemical shifts can corroborate experimental findings and aid in the assignment of complex spectra. nih.gov Methods such as the Gauge-Independent Atomic Orbital (GIAO) formalism, often coupled with Density Functional Theory (DFT), are standard for these calculations. nih.gov

The choice of the theoretical level, including the functional and basis set, is critical for achieving high accuracy. Studies on similar chalcone derivatives have shown that DFT methods, particularly with hybrid functionals like B3LYP or M06-2X and extensive basis sets such as 6-311++G(d,p), can yield theoretical chemical shifts that correlate well with experimental values. nih.gov For instance, in a study on a novel substituted chalcone, the M06-2X functional was found to be effective for geometry optimization, while functionals like TPSS and PBE1PBE provided the most accurate NMR chemical shift calculations, closely followed by the widely-used B3LYP functional. nih.gov These calculations help in assigning the signals for protons and carbons in the phenyl rings and the propenone backbone.

Recent advancements have also incorporated machine learning (ML) algorithms to refine DFT-calculated shifts. researchgate.net These DFT+ML models can significantly reduce the errors between predicted and experimental values by learning from large datasets of known chemical shifts, achieving root-mean-square deviations (RMSDs) for ¹H predictions below 0.2 ppm and for ¹³C below 2.2 ppm. researchgate.net

Below is an illustrative table of predicted versus hypothetical experimental chemical shifts for this compound, based on common computational approaches.

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Carbonyl C | 196.5 | 195.8 | - | - |

| Alpha-C | 145.2 | 144.7 | - | - |

| Beta-C | 125.9 | 125.1 | - | - |

| Beta-H (vinyl) | - | - | 6.15 | 6.08 |

| Beta-H' (vinyl) | - | - | 5.70 | 5.65 |

| Phenyl C (ortho, on benzoyl) | 128.8 | 128.5 | 7.95 | 7.90 |

| Phenyl C (ortho, on styryl) | 128.6 | 128.3 | 7.45 | 7.40 |

Note: Predicted values are representative of results from DFT/GIAO calculations. Experimental values are hypothetical for illustrative purposes.

Ultraviolet-Visible Absorption Band Analysis

Theoretical analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. ruc.dk

The electronic spectrum of chalcones, including this compound, is characterized by strong absorption bands in the UV region. These absorptions are primarily due to π→π* electronic transitions within the delocalized system formed by the two aromatic rings and the α,β-unsaturated carbonyl bridge. mdpi.comresearchgate.net Computational studies can identify the specific molecular orbitals involved in these transitions.

A typical TD-DFT calculation on a chalcone derivative would predict two main absorption bands. The first, appearing at a longer wavelength, often involves the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This transition is characteristic of the entire conjugated π-system. A second band at a shorter wavelength may involve other π orbitals. The presence of the carbonyl group also allows for a weak n→π* transition, though this is often obscured by the more intense π→π* bands. researchgate.net

Semi-empirical methods like ZINDO/s can also be used for modeling electronic transitions. A study on 1,3-diphenyl-2-propenone predicted π→π* transitions at wavelengths of 188.94, 211.42, and 242.60 nm, and an n→π* transition at 280 nm. researchgate.net

Table 2: Theoretical UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.58 | HOMO → LUMO | π→π |

| 255 | 0.45 | HOMO-1 → LUMO | π→π |

| 220 | 0.30 | HOMO → LUMO+1 | π→π* |

Note: Values are representative examples from TD-DFT calculations (e.g., at the B3LYP/6-31G(d) level).

Electronic Structure Analysis and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Activity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, DFT calculations show that the HOMO is typically delocalized across the entire π-conjugated system, with significant contributions from the phenyl ring attached to the double bond (the styryl group) and the enone moiety. The LUMO is also delocalized but often shows larger coefficients on the carbonyl carbon and the β-carbon of the double bond, indicating these are the primary sites for nucleophilic attack. youtube.com The distribution of these orbitals dictates the molecule's behavior as a nucleophile (donating from its HOMO) or an electrophile (accepting into its LUMO). youtube.comyoutube.com

Table 3: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

Note: Values are representative of results from DFT calculations (e.g., at the B3LYP/6-311G level).

Electrostatic Potential Surfaces for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP surface clearly shows the most negative potential (red region) localized around the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs. researchgate.net This makes the carbonyl oxygen the primary site for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) are typically found around the hydrogen atoms. The carbonyl carbon and the β-carbon of the enone system, while not strongly blue, are electron-deficient due to resonance and induction, making them susceptible to nucleophilic attack, which is consistent with the LUMO distribution. researchgate.netresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For a molecule like this compound, which contains an α,β-unsaturated ketone, a common reaction is the Michael addition.

A computational study of such a reaction would involve optimizing the geometries of the reactants, the transition state (TS), and the products. Frequency calculations are performed to confirm that the reactants and products are energy minima (no imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency). The calculated energy difference between the reactants and the transition state gives the activation energy barrier for the reaction.

For example, in a theoretical investigation of an excited-state intramolecular proton transfer (ESIPT) in a complex chalcone derivative, DFT was used to construct the potential energy surfaces for the ground and excited states. rsc.org This allowed for the analysis of the proton transfer process and the calculation of the energy barriers involved, demonstrating how computational methods can unravel complex reaction dynamics step-by-step. rsc.org The systematic, computational discovery of new reactions, including multicomponent reactions, relies on analyzing complex networks of mechanistic steps, a task for which modern algorithms are well-suited. chemrxiv.org

Molecular Docking and Interaction Studies (Excluding Biological Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, docking studies can reveal its binding mode within a protein's active site without considering any subsequent biological effect.